tert-Butyl 7-hydroxy-3-iodo-1H-indazole-1-carboxylate
Description
tert-Butyl 7-hydroxy-3-iodo-1H-indazole-1-carboxylate is a halogenated indazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a hydroxyl group at the 7-position, and an iodine substituent at the 3-position. The iodine atom at the 3-position enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization . The Boc group provides steric protection for the indazole nitrogen, improving stability during synthetic workflows .
Properties
Molecular Formula |
C12H13IN2O3 |
|---|---|
Molecular Weight |
360.15 g/mol |
IUPAC Name |
tert-butyl 7-hydroxy-3-iodoindazole-1-carboxylate |
InChI |
InChI=1S/C12H13IN2O3/c1-12(2,3)18-11(17)15-9-7(10(13)14-15)5-4-6-8(9)16/h4-6,16H,1-3H3 |
InChI Key |
NCVKLJISAWANKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=C2O)C(=N1)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves two key stages:
- Iodination of the Indazole Core:
Introduction of the iodine atom at the 3-position of the indazole ring, typically starting from a 7-hydroxyindazole or a related intermediate. - Esterification (Protection) of the Indazole Nitrogen:
Formation of the tert-butyl ester at the 1-carboxylate position, usually via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base and catalyst.
Detailed Reaction Conditions and Procedures
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| Iodination | Indazole derivative + Iodine (I2) + Oxidizing agent (e.g., HIO3, Selectfluor) | Electrophilic substitution at the 3-position of the indazole ring. Reaction conditions optimized to favor mono-iodination and avoid poly-substitution. Temperature often kept low (0–25°C) to minimize side reactions. | High regioselectivity achieved; yields vary depending on substrate purity and iodinating agent. |
| Esterification (Boc Protection) | 3-Iodo-7-hydroxy-1H-indazole + Di-tert-butyl dicarbonate + 4-Dimethylaminopyridine (DMAP) + Triethylamine (TEA) + Solvent (THF) | The nitrogen atom at position 1 is protected by tert-butyl carbamate formation. DMAP acts as a catalyst, and TEA as a base to neutralize acid byproducts. The reaction is performed at room temperature (~20°C) under stirring until completion (monitored by TLC). | Purification by silica gel chromatography yields the tert-butyl ester as an orange solid with yields up to 93% reported. |
Representative Experimental Procedure
- Dissolve 3-iodo-7-hydroxy-1H-indazole (5.00 g, 19.5 mmol) in tetrahydrofuran (100 mL) in a round-bottom flask.
- Add 4-dimethylaminopyridine (0.24 g, 0.1 equiv) to the solution.
- Slowly add di-tert-butyl dicarbonate (5.4 mL, 1.2 equiv) followed by triethylamine (5.4 mL, 2.0 equiv) via syringe.
- Stir the mixture at room temperature until TLC indicates completion.
- Quench by adding water (75 mL) and extract with ethyl acetate (3 × 50 mL).
- Wash combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate gradient) to obtain the pure tert-butyl 7-hydroxy-3-iodo-1H-indazole-1-carboxylate as an orange solid.
Mechanistic Insights
- Iodination: Electrophilic aromatic substitution is directed by the hydroxy group at the 7-position, which activates the ring and directs iodination to the 3-position due to electronic and steric factors.
- Esterification: The Boc protection involves nucleophilic attack of the indazole nitrogen on the activated di-tert-butyl dicarbonate, catalyzed by DMAP, which increases the electrophilicity of the carbonyl carbon. Triethylamine scavenges the liberated acid to drive the reaction forward.
Analytical Data and Purity Considerations
- Reaction progress is typically monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy.
- Purification by column chromatography is essential to remove unreacted starting materials and side products.
- The final product is characterized by:
- NMR: Signals consistent with tert-butyl group, aromatic protons, hydroxy substituent, and iodine substitution pattern.
- Mass Spectrometry: Molecular ion peak at m/z consistent with C12H13IN2O3.
- Melting Point and Color: Typically an orange solid, melting point range depending on purity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 7-Hydroxy-1H-indazole or 3-iodo-7-hydroxy-1H-indazole |
| Iodinating Agent | Iodine (I2) with oxidizing agents or Selectfluor |
| Esterification Reagents | Di-tert-butyl dicarbonate, DMAP, Triethylamine |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0–25°C for iodination; ~20°C for esterification |
| Reaction Time | Several hours, monitored by TLC |
| Purification | Silica gel column chromatography |
| Yield | Up to 93% for esterification step |
Research Findings and Applications
- The preparation method is robust and scalable, suitable for medicinal chemistry applications where this compound serves as a key intermediate for synthesizing more complex indazole derivatives with potential antimicrobial and anticancer properties.
- The iodine substituent enables further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), expanding the compound’s utility in drug discovery.
- Optimization of reaction conditions, such as reagent equivalents, temperature, and solvent choice, is critical to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl 7-hydroxy-3-iodo-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
tert-Butyl 7-hydroxy-3-iodo-1H-indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules, including potential anticancer, antiviral, and anti-inflammatory agents.
Organic Synthesis:
Material Science: It is employed in the development of novel materials with unique properties, such as conducting polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxy-3-iodo-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes, receptors, and ion channels, to exert its biological effects . The presence of the hydroxy, iodine, and tert-butyl ester groups allows for diverse interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs:
Structural Analogs with Halogen and Hydroxyl Modifications
Key Observations :
- Iodine vs.
- Hydroxyl Position : The 7-hydroxy derivative exhibits distinct hydrogen-bonding capabilities compared to 5- or 6-hydroxy isomers, impacting solubility and intermolecular interactions .
- Methoxy Substitution : The 7-methoxy analog (CAS 94444-96-9) shows enhanced stability under acidic conditions compared to the hydroxylated variant, making it preferable in certain synthetic routes .
Functional Group Variations
- Amino Derivatives: tert-Butyl 3-amino-1H-indazole-1-carboxylate (CAS 1204298-58-7, similarity 0.88) lacks iodine but introduces an amino group, enabling nucleophilic reactions .
Biological Activity
tert-Butyl 7-hydroxy-3-iodo-1H-indazole-1-carboxylate is a synthetic organic compound characterized by its unique indazole structure, which includes a hydroxyl group at the 7-position and an iodine atom at the 3-position. This compound has garnered attention due to its potential biological activities, particularly in pharmacology.
The molecular formula of this compound is CHI NO, with a molecular weight of 360.15 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological activity and solubility in organic solvents .
Biological Activities
Research indicates that this compound may possess significant biological activities, including:
1. Antitumor Activity
Indazole derivatives are known for their anticancer properties. Compounds similar to tert-butyl 7-hydroxy-3-iodo-1H-indazole have been evaluated for their ability to inhibit tumor growth. For instance, studies have shown that certain indazole derivatives can act as inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy .
2. Enzyme Inhibition
The compound is under investigation for its interactions with various enzymes and receptors, which could elucidate its mechanisms of action. Preliminary studies suggest potential inhibition of kinases involved in cell proliferation and survival pathways .
3. Pharmacological Applications
Indazole-containing compounds have been linked to various pharmacological activities, including anti-inflammatory and analgesic effects. The structure of tert-butyl 7-hydroxy-3-iodo-1H-indazole may allow it to interact effectively with biological targets, making it a candidate for further drug development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of indazole derivatives. The following table summarizes some structurally similar compounds and their key features:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| tert-butyl 5-amino-1H-indazole-1-carboxylate | 129488-10-4 | 0.98 | Contains an amino group |
| tert-butyl 6-amino-1H-indazole-1-carboxylate | 219503-81-8 | 0.79 | Amino group at the 6-position |
| tert-butyl 3-bromo-1H-indazole-1-carboxylate | 877264-77-2 | 0.88 | Bromine instead of iodine |
| tert-butyl 3-amino-1H-indazole-1-carboxylate | 1204298-58-7 | 0.90 | Amino group at the 3-position |
| tert-butyl 3-iodoindole carboxylate | Various | N/A | Different aromatic system |
These compounds provide insight into the potential modifications that could enhance biological activity or selectivity .
Case Studies
Recent studies have demonstrated the efficacy of indazole derivatives in various therapeutic contexts:
Study on Antitumor Efficacy:
A study conducted by Paul et al. synthesized a series of indazole derivatives and evaluated their inhibitory effects on PLK4. Notably, one compound exhibited single-digit nanomolar IC50 values against HCT116 colon cancer cells, indicating significant antitumor potential .
Investigation of Kinase Inhibition:
Wang et al. explored novel indazole derivatives as pan-Pim kinase inhibitors, revealing that certain compounds displayed potent inhibition with IC50 values below nanomolar concentrations, showcasing their potential in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
